molecular formula C19H19NO B187400 N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine CAS No. 185669-79-8

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

Cat. No. B187400
CAS RN: 185669-79-8
M. Wt: 277.4 g/mol
InChI Key: GIFYKGIODMXYNT-UHFFFAOYSA-N
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Description

“N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine” is a chemical compound with the CAS Number: 185669-79-8 . It has a molecular weight of 277.37 . The IUPAC name for this compound is N-(4-methoxybenzyl)(1-naphthyl)methanamine . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine” is 1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine” has a boiling point of 436.5±25.0C at 760 mmHg . It should be stored in a dark place, under an inert atmosphere, at 2-8C .

Scientific Research Applications

Bone Disorder Treatment

A study by Pelletier et al. (2009) highlights the discovery of a compound, structurally related to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, used for treating bone disorders. This compound targets the Wnt beta-catenin cellular messaging system and demonstrated increased trabecular bone formation rate in rats (Pelletier et al., 2009).

Synthesis of Chiral Catalysts

Huang et al. (2007) reported on a compound closely related to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, used as a key intermediate in synthesizing chiral catalysts. This catalyst was significant in the addition reactions of dialkyl­zinc compounds with aldehydes (Huang et al., 2007).

Anticonvulsant Activity

Rajak et al. (2010) investigated compounds structurally similar to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine for anticonvulsant activity. These compounds were designed based on a pharmacophoric model and showed promising results in animal models (Rajak et al., 2010).

Corrosion Inhibition

Hanoon et al. (2020) explored the use of a related compound as a corrosion inhibitor for mild steel in hydrochloric acid environments. Their study demonstrated significant inhibitory performance and also highlighted the antibacterial properties of the compound (Hanoon et al., 2020).

Antibacterial Activities

Ibrahim et al. (2011) synthesized Schiff bases structurally akin to N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine, demonstrating reasonable antibacterial activities against human pathogenic bacteria such as Escherichia coli and Staphylococcus aureus (Ibrahim et al., 2011).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFYKGIODMXYNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80354770
Record name N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine

CAS RN

185669-79-8
Record name N-(4-Methoxybenzyl)-1-(naphthalen-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80354770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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